3-Bromo-4-(2-methoxyethoxy)pyridine
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Overview
Description
3-Bromo-4-(2-methoxyethoxy)pyridine: is a chemical compound with the molecular formula C8H10BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the third position and a 2-methoxyethoxy group at the fourth position of the pyridine ring gives this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2-methoxyethoxy)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the 2-methoxyethoxy group. One common method involves the bromination of 4-(2-methoxyethoxy)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed:
- Substituted pyridine derivatives
- Oxidized or reduced pyridine compounds
- Coupled products with various functional groups
Scientific Research Applications
Chemistry: 3-Bromo-4-(2-methoxyethoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility .
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity, making it a useful building block in drug discovery and development .
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2-methoxyethoxy)pyridine depends on its specific application and the target molecule it interacts withThe molecular targets and pathways involved would vary based on the specific context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
- 3-Bromo-4-methylpyridine
- 3-Bromo-4-methoxypyridine
- 4-(2-Methoxyethoxy)pyridine
Comparison: 3-Bromo-4-(2-methoxyethoxy)pyridine is unique due to the presence of both a bromine atom and a 2-methoxyethoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, 3-Bromo-4-methylpyridine lacks the 2-methoxyethoxy group, which affects its solubility and reactivity in certain chemical reactions .
Properties
IUPAC Name |
3-bromo-4-(2-methoxyethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-4-5-12-8-2-3-10-6-7(8)9/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHGAMJIWREIIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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